Bienvenue dans la boutique en ligne BenchChem!

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

centrally acting antihypertensive alpha-2 adrenergic agonist in vivo cardiovascular pharmacology

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (CAS 56987-45-2), historically designated compound 44-549, is a synthetic heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class. It is most commonly supplied and studied as its fumarate salt (CAS 56987-46-3).

Molecular Formula C11H8Cl2N2S
Molecular Weight 271.2 g/mol
CAS No. 56987-45-2
Cat. No. B1197633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
CAS56987-45-2
Synonymscompound 44-549
compound 44-549, fumarate (1:1), (E)-isome
Molecular FormulaC11H8Cl2N2S
Molecular Weight271.2 g/mol
Structural Identifiers
SMILESC1CN2C=C(SC2=N1)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C11H8Cl2N2S/c12-7-2-1-3-8(13)10(7)9-6-15-5-4-14-11(15)16-9/h1-3,6H,4-5H2
InChIKeyCILQOBXEGCOMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (Compound 44-549): Procurement-Relevant Identity and Pharmacological Classification for Research Sourcing


2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (CAS 56987-45-2), historically designated compound 44-549, is a synthetic heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class [1]. It is most commonly supplied and studied as its fumarate salt (CAS 56987-46-3) [2]. The compound was developed as a clonidine analog and characterized as a centrally acting hypotensive agent that stimulates central alpha-adrenoreceptors, producing both blood pressure lowering and bradycardic effects [3]. Its structure features a 2,6-dichlorophenyl group appended to a 5,6-dihydroimidazo[2,1-b]thiazole bicyclic core (C₁₁H₈Cl₂N₂S, MW 271.17), distinguishing it from the imidazolidine scaffold of clonidine while retaining the critical 2,6-dichlorophenyl pharmacophore .

Why 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole or Clonidine-Class Analogs in Hypothesis-Driven Research


Imidazo[2,1-b]thiazole derivatives span a vast pharmacological space—from the immunomodulator levamisole to kinase inhibitors and GABAergic ligands—yet antihypertensive activity within this scaffold is exquisitely dependent on both the 2,6-dichlorophenyl substitution pattern and the 5,6-dihydro oxidation state. Andreani et al. demonstrated that among imidazo[2,1-b]thiazoles bearing a 2,6-dichlorophenyl group, only those retaining chlorine at the 6-position of the phenyl ring were active as antihypertensives [1]. More critically, within the clonidine-like drug class, in vivo hypotensive potency spans over three orders of magnitude: St-404 is approximately 3,400 times less active than clonidine, whereas compound 44-549 is 5 times more effective [2]. These quantitative potency cliffs mean that substituting 44-549 with a structurally similar analog—even one sharing the 2,6-dichlorophenyl motif—can produce fundamentally different pharmacological outcomes, making compound-specific procurement essential for reproducible central alpha-adrenergic research.

Head-to-Head Quantitative Differentiation of 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (44-549) Against Clonidine and Structural Analogs


Compound 44-549 Is 5-Fold More Potent Than Clonidine in Lowering Arterial Pressure in the Anaesthetized Normotensive Rat

In a direct head-to-head comparison conducted by Timmermans and Van Zwieten (1978), compound 44-549 was 5 times more effective than clonidine in lowering mean arterial pressure following intravenous administration in the anaesthetized, normotensive rat [1]. By contrast, the structurally related analog St-404 (2-(2,6-dichlorophenylimino)piperimidine) was approximately 3,400 times less active than clonidine in the same experimental system [1]. This places 44-549 as the most potent clonidine-like hypotensive agent within the tested series, with a potency ranking of 44-549 > clonidine >> St-404.

centrally acting antihypertensive alpha-2 adrenergic agonist in vivo cardiovascular pharmacology

Central Site of Hypotensive Action Confirmed: Vertebral Artery Injection Produces Markedly Greater Effect Than Intravenous Administration, Blocked by Yohimbine

Van Zwieten (1975) demonstrated that low doses of compound 44-549 produced a much more pronounced hypotensive effect when injected into the left vertebral artery than upon intravenous administration in chloralose-anaesthetized cats, establishing a central site of action [1]. Furthermore, the hypotensive response was blocked by yohimbine—a selective alpha-2 adrenoceptor antagonist—also administered via the vertebral artery, providing pharmacological confirmation that central alpha-adrenoreceptors mediate the effect [1]. This central-versus-peripheral differentiation profile mirrors that of clonidine but with the quantitative potency advantage documented above.

central alpha-adrenoreceptor vertebral artery infusion yohimbine blockade site-of-action pharmacology

Imidazo[2,1-b]thiazole Bicyclic Scaffold Confers Physicochemical Differentiation from Clonidine's Imidazolidine Core While Retaining the 2,6-Dichlorophenyl Pharmacophore

Compound 44-549 replaces clonidine's imidazolidine ring with a fused imidazo[2,1-b]thiazole bicyclic system while preserving the critical 2,6-dichlorophenyl substituent [1]. This scaffold substitution produces measurable differences in key physicochemical properties relevant to formulation and biodistribution: molecular weight increases from 230.09 Da (clonidine, C₉H₉Cl₂N₃) to 271.17 Da (44-549, C₁₁H₈Cl₂N₂S); predicted LogP shifts from approximately 1.59 (clonidine) to 2.73–4.07 (44-549, depending on estimation method); and estimated aqueous solubility at 25°C is approximately 6.0 mg/L for the parent compound [1][2]. These differences mean 44-549 cannot be assumed to behave identically to clonidine in terms of membrane permeability, protein binding, or formulation requirements.

scaffold hopping physicochemical property comparison imidazo[2,1-b]thiazole clonidine analog design

Anticonvulsant Activity Demonstrated Against Pentylenetetrazole-Induced Seizures, Positioning 44-549 Among Clonidine-Like Drugs With Alpha-2-Selectivity-Dependent Efficacy

Papanicolaou et al. (1982) evaluated clonidine and four clonidine-like drugs—including compound 44-549, lofexidine, guanfacine, and CP-14,304-18—for anticonvulsant activity against pentylenetetrazole (PTZ)-induced convulsions in rats [1]. All five compounds exhibited anticonvulsant activity, and the magnitude and dose range over which anticonvulsant effects were observed correlated with each compound's selectivity for alpha-2 versus alpha-1 adrenoceptors [1]. Compound 44-549 thus shares this therapeutically relevant central pharmacology with the broader clonidine-like drug class, extending its research utility beyond cardiovascular applications.

anticonvulsant pentylenetetrazole seizure model alpha-2 adrenoceptor selectivity clonidine-like drugs

Structure-Activity Relationship Evidence: Antihypertensive Activity in Imidazo[2,1-b]thiazoles Requires Chlorine at the 6-Position of the 2,6-Dichlorophenyl Ring

Andreani et al. (1992) synthesized and tested a series of imidazo[2,1-b]thiazoles bearing a 2,6-dichlorophenyl group as hydrazone or amide derivatives in rats for antihypertensive activity [1]. The critical SAR finding was that only compounds bearing chlorine at position 6 of the phenyl ring were active; removal or relocation of this substituent abolished antihypertensive efficacy [1]. This establishes that the 6-chloro substituent is an essential pharmacophoric element, not merely a structural feature, and explains why generic imidazo[2,1-b]thiazoles lacking the precise 2,6-dichloro substitution pattern cannot substitute for compound 44-549 in antihypertensive research.

structure-activity relationship (SAR) antihypertensive halogen substitution requirement imidazo[2,1-b]thiazole pharmacophore

Validated Research and Industrial Application Scenarios for 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (44-549) Based on Quantitative Evidence


In Vivo Pharmacological Tool for Central Alpha-2 Adrenoceptor Mechanism Studies

Researchers investigating central alpha-2 adrenoceptor-mediated cardiovascular control can employ compound 44-549 as a potent pharmacological probe with a 5-fold hypotensive potency advantage over clonidine in the anaesthetized rat model [1]. Its confirmed central site of action—demonstrated by markedly greater hypotension via vertebral artery infusion versus intravenous administration, and reversible by yohimbine [2]—makes it suitable for studies requiring discrimination between central and peripheral alpha-adrenergic contributions to blood pressure regulation. The compound's imidazo[2,1-b]thiazole scaffold provides a structurally distinct alternative to imidazolidine-based agonists, reducing the risk of scaffold-specific artifacts in mechanistic studies.

Reference Standard for Structure-Activity Relationship Studies on Imidazo[2,1-b]thiazole Antihypertensives

Medicinal chemistry programs targeting the imidazo[2,1-b]thiazole scaffold for antihypertensive drug discovery can use 44-549 as a characterized reference standard, given that the 2,6-dichlorophenyl substitution—particularly chlorine at the 6-position—is experimentally verified as essential for in vivo antihypertensive activity [1]. The 17,000-fold potency range observed among closely related clonidine analogs (44-549 vs. St-404) [2] underscores the value of 44-549 as a high-potency benchmark against which novel analogs can be quantitatively compared, enabling robust SAR interpretation.

Neuroscience Research on Alpha-2 Adrenoceptor-Mediated Anticonvulsant Mechanisms

Neuroscience groups exploring the relationship between alpha-2/alpha-1 adrenoceptor selectivity and anticonvulsant efficacy can utilize 44-549 as one of a limited set of clonidine-like compounds with published anticonvulsant data in the pentylenetetrazole (PTZ) seizure model [1]. Its inclusion alongside clonidine, lofexidine, guanfacine, and CP-14,304-18 in the Papanicolaou et al. (1982) study enables comparative pharmacology approaches where the anticonvulsant dose-response profile can be interpreted alongside independently measured alpha-2 selectivity data [1].

Formulation Development Studies Requiring a Moderately Lipophilic Centrally Acting Compound

Pharmaceutical formulation scientists developing delivery systems for centrally acting agents can leverage 44-549's predicted physicochemical profile—ACD/LogP of 2.73, estimated aqueous solubility of ~6.0 mg/L at 25°C, and molecular weight of 271.17 Da [1]—as a model compound representing moderately lipophilic, poorly water-soluble CNS-active small molecules. Compared with clonidine (LogP ~1.59, MW 230.09 Da), 44-549 presents distinct solubility and permeability challenges that make it a more stringent test case for solubilization strategies, co-solvent systems, or salt-form optimization in preclinical formulation development.

Quote Request

Request a Quote for 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.